molecular formula C16H16ClNO2 B5506539 N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide

N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide

Cat. No.: B5506539
M. Wt: 289.75 g/mol
InChI Key: NEZZERRSIFUQCD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide is an organic compound characterized by the presence of a chlorophenyl group and a dimethylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide typically involves the reaction of 4-chloroaniline with 2,3-dimethylphenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide: shares structural similarities with other acetamide derivatives, such as N-(4-chlorophenyl)-2-phenoxyacetamide and N-(4-bromophenyl)-2-(2,3-dimethylphenoxy)acetamide.

Uniqueness

  • The presence of both a chlorophenyl group and a dimethylphenoxy group in this compound distinguishes it from other similar compounds. This unique structure may confer specific chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-11-4-3-5-15(12(11)2)20-10-16(19)18-14-8-6-13(17)7-9-14/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZZERRSIFUQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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